Kinase Selectivity: furo[3,2-b]pyridine Core Confers Superior CLK Selectivity over furo[2,3-c]pyridine Isomer
Derivatives based on the furo[3,2-b]pyridine core, which can be synthesized from 2,3-dihydrofuro[3,2-b]pyridin-3-ol, have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs) [1]. In contrast, a closely related isomer, the furo[2,3-c]pyridine scaffold, has been explored as a B-Raf inhibitor scaffold, indicating a significant divergence in target selectivity that is dictated by the specific ring fusion geometry [2]. This difference in kinase inhibition profile is a critical differentiator for researchers seeking to develop targeted therapies or chemical probes.
| Evidence Dimension | Primary Kinase Target Class |
|---|---|
| Target Compound Data | Potent inhibitors of cdc-like kinases (CLKs) |
| Comparator Or Baseline | furo[2,3-c]pyridine isomer |
| Quantified Difference | Target shift from CLKs to B-Raf |
| Conditions | In vitro kinase inhibition assays |
Why This Matters
This target selectivity divergence justifies selecting the 2,3-dihydrofuro[3,2-b]pyridin-3-ol scaffold for CLK-related projects and not substituting it with an isomer like furo[2,3-c]pyridine, which would lead to a different pharmacological profile.
- [1] Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. View Source
- [2] Buckmelter, A. J., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. View Source
